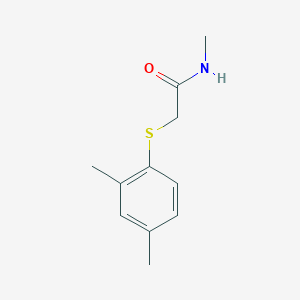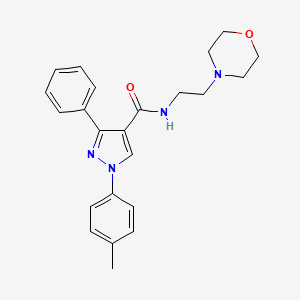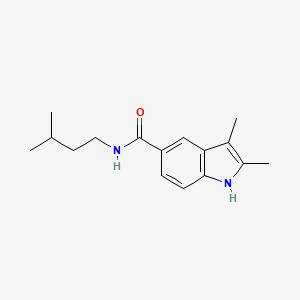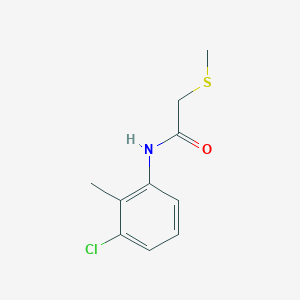
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide, also known as DMPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPSA is a thiol-containing compound that is structurally similar to other thiol-containing compounds such as glutathione and cysteine.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has been extensively studied for its potential applications in various fields of research. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has also been studied for its potential to enhance the effectiveness of chemotherapy drugs in cancer treatment. In addition, this compound has been shown to have potential applications in the field of nanotechnology, where it can be used as a stabilizing agent for nanoparticles.
Wirkmechanismus
The mechanism of action of 2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide is not fully understood. However, it is believed that this compound exerts its effects through its thiol group, which can scavenge free radicals and reduce oxidative stress. This compound has also been shown to modulate the activity of certain enzymes and proteins, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound may have different effects depending on the cell type or tissue being studied.
Zukünftige Richtungen
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide has several potential future directions for research. One area of research could focus on understanding the mechanism of action of this compound and identifying its molecular targets. Another area of research could focus on exploring the potential applications of this compound in cancer treatment and nanotechnology. Finally, future research could focus on developing more potent and selective analogs of this compound that could be used for specific applications.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a valuable compound for studying the mechanisms of oxidative stress and inflammation in various diseases. This compound's potential applications in cancer treatment and nanotechnology also make it an exciting area of research. Further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesemethoden
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide can be synthesized through a multistep process that involves the reaction of 2,4-dimethylthiophenol with N-methylacetamide in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The purity and yield of the product can be enhanced by using different purification techniques.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFBQRUWQOKUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)






![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-[(2-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475538.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)